N,N'-Dibenzyloxycarbonyl-D-lysine

Beschreibung

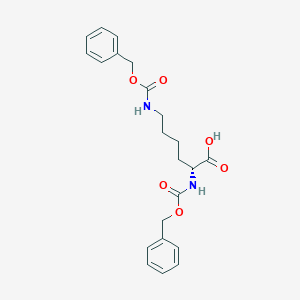

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZXFNUZFTZCFD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,n Dibenzyloxycarbonyl D Lysine

De Novo Synthesis Approaches to N,N'-Dibenzyloxycarbonyl-D-lysine

The de novo synthesis of this compound involves the creation of the molecule from simpler, commercially available precursors, as opposed to its isolation from a larger entity. This process is fundamental to ensuring a supply of this specialized reagent for various research and development applications.

Multistep Synthetic Routes and Reaction Optimization

The preparation of this compound is a multistep process that begins with D-lysine, often in the form of its hydrochloride salt. The core of the synthesis is the protection of the two amino groups. The efficiency of this process is highly dependent on the optimization of reaction conditions to maximize yield and purity. Key parameters for optimization include pH, temperature, and the stoichiometry of the reagents. For instance, the synthesis of a related compound, lauroyl lysine (B10760008), via a Schotten-Baumann reaction was optimized by carefully controlling the pH, which was found to significantly influence the reaction's efficiency. researchgate.net

A typical synthetic route involves dissolving D-lysine monohydrochloride in an alkaline aqueous solution to deprotonate the amino groups, making them nucleophilic. The protecting group is then introduced. Subsequent workup, including acidification and extraction, is necessary to isolate the final product.

Benzylchloroformate-Mediated Derivatization of D-Lysine

The most common method for introducing the benzyloxycarbonyl (Cbz) group is through the use of benzyl (B1604629) chloroformate. This reaction is a classic example of the Schotten-Baumann reaction, which is employed for the acylation of amines with acid chlorides in the presence of a base. organic-chemistry.org The base serves to neutralize the hydrochloric acid that is generated during the reaction, thereby driving the equilibrium towards product formation. organic-chemistry.org

In this procedure, D-lysine is dissolved in an aqueous basic solution, such as sodium hydroxide (B78521). Benzyl chloroformate is then added, typically dropwise, while maintaining a low temperature to control the exothermic reaction. The simultaneous addition of the acylating agent and a base is a common strategy to maintain the optimal pH for the reaction. stackexchange.comechemi.com The reaction proceeds as follows:

It is crucial to use a sufficient amount of base to neutralize the generated HCl, which would otherwise protonate the unreacted amine groups, rendering them unreactive.

Considerations for Purity and Stereochemical Integrity in Synthesis

Ensuring the chemical and stereochemical purity of this compound is paramount for its application in stereospecific synthesis. The starting material, D-lysine, must be of high enantiomeric purity. During the synthesis, harsh reaction conditions, such as high temperatures or extreme pH values, should be avoided to prevent racemization at the α-carbon.

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Chiral HPLC, utilizing chiral stationary phases, can be employed to confirm the enantiomeric excess of the D-isomer. sigmaaldrich.com The stereochemistry of lysine residues has been shown to be critical in biological interactions, further underscoring the importance of maintaining stereochemical integrity during synthesis. rsc.orgnih.gov

Selective Derivatization and Functionalization of the ε-Amino and α-Carboxyl Groups

With both amino groups protected, the remaining reactive site on this compound is the α-carboxyl group. This allows for selective modifications at this position without interference from the amino groups.

Modifying Reaction Conditions for Enhanced Selectivity

The selective functionalization of the α-carboxyl group is typically achieved under conditions that favor its reactivity over the protected amino groups. The Cbz groups are stable under a range of conditions, allowing for the manipulation of the carboxyl group. For instance, the carboxyl group can be activated for coupling reactions without affecting the Cbz-protected amines. The choice of solvents, coupling reagents, and reaction temperature can all be tailored to ensure the selective transformation of the carboxyl moiety.

Formation of Activated Esters for Coupling Reactions

A common strategy for the functionalization of the α-carboxyl group is its conversion into an activated ester. Activated esters are more reactive towards nucleophiles than the free carboxylic acid, facilitating the formation of amide bonds in peptide synthesis. rsc.orgglobalresearchonline.net

Common methods for forming activated esters include reacting the this compound with reagents such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). globalresearchonline.net The resulting NHS ester of this compound can then be isolated and used in subsequent coupling reactions with amino acids or other amine-containing molecules. The optimal pH for coupling NHS esters with amines in aqueous buffers is typically between 8.3 and 8.5. lumiprobe.com

A variety of activating agents and methods are available, each with its own advantages regarding reactivity and minimization of side reactions like racemization. organic-chemistry.orgnih.gov

Below is an interactive data table summarizing the key reagents and their roles in the synthesis and derivatization of this compound.

| Reagent | Role | Relevant Section(s) |

| D-Lysine | Starting Material | 2.1 |

| Benzyl Chloroformate | Protecting Group Source | 2.1.2 |

| Sodium Hydroxide | Base in Schotten-Baumann | 2.1.2 |

| N-Hydroxysuccinimide | Activating Agent | 2.2.2 |

| Dicyclohexylcarbodiimide | Coupling Agent | 2.2.2 |

Deprotection Strategies for Benzyloxycarbonyl Groups in Complex Molecules

Catalytic Hydrogenation-Based Deprotection Protocols

Catalytic hydrogenation is the most conventional and widely employed method for the cleavage of the Cbz group. The process involves the hydrogenolysis of the benzylic C-O bond, which liberates the free amine, toluene, and carbon dioxide. total-synthesis.com This transformation is typically clean and efficient, with the volatile byproducts being easily removed from the reaction mixture.

The standard protocol involves stirring the Cbz-protected substrate in a suitable solvent with a heterogeneous catalyst, typically palladium on activated carbon (Pd/C), under a hydrogen gas atmosphere. nih.gov The reaction is often carried out at room temperature and atmospheric pressure, although elevated temperatures and pressures can be used to accelerate the reaction rate. organic-chemistry.orgthalesnano.com Solvents commonly used include methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297).

Transfer Hydrogenation: A significant variation of this method is catalytic transfer hydrogenation (CTH), which avoids the need for handling gaseous hydrogen, a notable safety concern in laboratory and industrial settings. tdcommons.orgmdma.ch In CTH, a hydrogen donor molecule is used to generate hydrogen in situ. Ammonium (B1175870) formate (B1220265) is a popular and effective hydrogen donor in conjunction with Pd/C. mdma.chthieme-connect.comsemanticscholar.org This method is known for its mild reaction conditions and rapid reaction times. mdma.ch Other hydrogen donors include cyclohexene, 1,4-cyclohexadiene, and triethylsilane. organic-chemistry.orgmdma.ch

Catalyst Selection: While 10% Pd/C is the most common catalyst, other catalytic systems can be employed. thalesnano.commdma.ch For more resistant substrates, Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective. nih.gov In some cases, in situ preparation of an active Pd/C catalyst from palladium(II) acetate and charcoal has been shown to provide a highly reproducible protocol. organic-chemistry.org Continuous flow hydrogenation using systems like the H-Cube® reactor with a packed catalyst cartridge (CatCart®) offers a safe, efficient, and scalable method for Cbz deprotection, allowing for precise control over reaction parameters such as temperature, pressure, and flow rate. thalesnano.com

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Key Features |

| 10% Pd/C | H₂ gas (1 atm) | Methanol, Ethanol, Ethyl Acetate | Room Temp. | Standard, widely used protocol. nih.gov |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | Rapid and avoids hazardous H₂ gas (CTH). mdma.chthieme-connect.com |

| 20% Pd(OH)₂/C | H₂ gas | Ethanol | 60 °C | More active catalyst for difficult deprotections. nih.gov |

| Pd/C | Triethylsilane | N/A | Mild, neutral | In situ generation of hydrogen. organic-chemistry.org |

| 10% Pd/C | H₂ gas (1 bar) | Ethanol | 80 °C | Used in continuous flow reactor (H-Cube®) for high efficiency. thalesnano.com |

| Pd-C | Sodium Borohydride | Methanol | N/A | Rapid, in situ hydrogen generation. researchgate.net |

Alternative Chemical Deprotection Methods and Their Selectivity

While catalytic hydrogenation is highly effective, it is not universally applicable. The presence of other functional groups susceptible to reduction, such as alkenes, alkynes, nitro groups, or certain sulfur-containing moieties, precludes its use. nih.govorganic-chemistry.org In such cases, alternative chemical deprotection methods are required.

Acid-Mediated Deprotection: Strong acidic conditions can cleave the Cbz group. Reagents like hydrogen bromide (HBr) in acetic acid have been traditionally used, but their harshness can limit their applicability. More contemporary acid-based methods have emerged as practical, metal-free alternatives. tdcommons.org For instance, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively removes Cbz groups at room temperature with good tolerance for other reducible groups. organic-chemistry.org Similarly, protocols using isopropanol (B130326) hydrochloride (IPA·HCl) are noted for being operationally simple and scalable. tdcommons.org These methods are advantageous in industrial settings where avoiding heavy metal contamination is critical. tdcommons.org

Lewis Acid-Mediated Deprotection: Various Lewis acids can be employed to effect Cbz cleavage, often with enhanced selectivity compared to strong Brønsted acids. The specific conditions and choice of Lewis acid can be tailored to the substrate.

Nucleophilic Deprotection: A recently developed protocol utilizes 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C. organic-chemistry.org This nucleophilic approach is particularly valuable for substrates with sensitive functionalities that would not withstand standard hydrogenolysis or strong acid/Lewis acid conditions. organic-chemistry.org

Selective Deprotection with Transition Metals: In complex molecules with multiple Cbz groups or other protecting groups, achieving selective deprotection is a significant challenge. acs.org Research has shown that low-valent nickel, generated in situ, can selectively cleave a Cbz group from a nonbasic nitrogen within a heteroaromatic ring while leaving a Cbz group on a more basic, non-heteroaromatic amine untouched. acs.org This type of chemoselectivity is difficult to achieve with standard hydrogenation and is crucial for the differential functionalization of polyaminated structures. nih.gov Similarly, palladium(0) complexes have shown comparable results in selective deprotections of Cbz-protected heteroaromatics. acs.org Another novel approach involves the use of low-carbon alcohols like methanol or ethanol as deprotection reagents for Cbz groups on specific heterocyclic compounds such as imidazoles and pyrazoles. eurekaselect.comepa.gov

| Reagent(s) | Solvent(s) | Temperature | Key Features & Selectivity |

| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp. | Metal-free; tolerates reducible groups and O- and N-Bn groups. organic-chemistry.org |

| Isopropanol Hydrochloride (IPA·HCl) | Isopropanol | 65-75 °C | Metal-free, scalable, and operationally simple. tdcommons.org |

| 2-Mercaptoethanol, Potassium Phosphate | N,N-Dimethylacetamide (DMA) | 75 °C | Nucleophilic method; suitable for substrates with sensitive functionalities. organic-chemistry.org |

| (PPh₃)₂NiCl₂, Ph₃P, Me₂NH·BH₃, K₂CO₃ | N/A | N/A | Selectively removes Cbz from heteroaromatic amines over basic amines. acs.org |

| Methanol or Ethanol | N/A | Room Temp. | Mild; effective for deprotection of Cbz on certain N-heterocycles. eurekaselect.comepa.gov |

Applications in Advanced Organic and Bioorganic Synthesis

Role as a Monomer in Peptide and Peptidomimetic Synthesis

The synthesis of peptides with specific, non-natural configurations is crucial for developing novel therapeutic agents and research tools. D-amino acids, such as D-lysine, are incorporated to enhance peptide stability against enzymatic degradation, modulate receptor binding, and induce specific secondary structures. N,N'-Dibenzyloxycarbonyl-D-lysine is a key player in this field.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. du.ac.inresearchgate.net this compound can be effectively incorporated into SPPS protocols. The process typically involves the following steps:

Resin Swelling: The solid support (resin) is swollen in a suitable solvent like dichloromethane (B109758) (DCM) to ensure accessibility of the reactive sites. du.ac.in

Anchoring: The first amino acid is attached to the resin. du.ac.in

Deprotection: The protecting group on the α-amino group of the resin-bound amino acid is removed.

Coupling: The next amino acid in the sequence, in this case, a protected D-lysine derivative, is activated and coupled to the deprotected amino group on the resin.

Capping: Any unreacted amino groups are capped to prevent the formation of deletion sequences.

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.

The use of this compound in SPPS allows for the precise placement of a D-lysine residue within a peptide sequence. The Z-protecting groups are stable to the conditions used for the removal of more labile protecting groups like Fmoc or Boc, providing orthogonal protection. rsc.org

| SPPS Protocol Step | Description | Key Reagents/Conditions |

| Resin Swelling | Prepares the solid support for synthesis. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |

| Amino Acid Coupling | Formation of the peptide bond. | Coupling reagents (e.g., HBTU, HATU), DIPEA |

| Deprotection | Removal of the temporary Nα-protecting group. | Piperidine (B6355638) in DMF (for Fmoc) or TFA in DCM (for Boc) |

| Cleavage | Release of the peptide from the resin and removal of permanent protecting groups. | Trifluoroacetic acid (TFA) cocktail |

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments. In this approach, all reactions are carried out in a solvent system. The use of this compound in solution-phase synthesis follows similar principles of protection, coupling, and deprotection. youtube.com The benzyloxycarbonyl (Z) group is a classic protecting group in this context, often removed by catalytic hydrogenation, which offers a mild and selective deprotection method that is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. youtube.com

The presence of two amino groups in lysine (B10760008) makes it an ideal branching point for the synthesis of complex peptide architectures. rsc.org By selectively deprotecting the ε-amino group of a lysine residue within a peptide chain, a second peptide chain can be synthesized from this position, leading to a branched peptide. This compound, with its differentially removable protecting groups (or by using an orthogonal protecting group on the ε-amino group), is instrumental in these strategies. rsc.org

Furthermore, the side chain of lysine can be utilized for the cyclization of peptides. nih.gov This can be achieved by forming a lactam bridge between the ε-amino group of lysine and a C-terminal carboxyl group or the side chain of an acidic amino acid. Such cyclic peptides often exhibit enhanced conformational rigidity and biological activity.

Post-translational modifications (PTMs) are crucial for the biological function of many proteins, and lysine residues are hotspots for a variety of PTMs, including acetylation, methylation, and ubiquitination. nih.govnih.gov The synthesis of peptides containing specific PTMs is essential for studying their effects on protein structure and function.

This compound can serve as a precursor for introducing such modifications. For instance, a protected D-lysine derivative can be incorporated into a peptide, and after selective deprotection of the ε-amino group, the desired modification can be chemically introduced. nih.gov This approach also allows for the incorporation of non-canonical amino acids by modifying the lysine side chain prior to its incorporation into the peptide. For example, a Re(CO)3-modified lysine has been synthesized and incorporated into a neurotensin (B549771) analogue using SPPS. nih.gov

Utility as a Chiral Building Block in Asymmetric Synthesis

Beyond peptide chemistry, the inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. nih.gov The stereocenter at the α-carbon can be used to induce chirality in new stereocenters formed during a reaction sequence.

Construction of Enantioenriched Organic Molecules

The synthesis of molecules with a specific three-dimensional arrangement, known as enantiomers, is critical in pharmaceuticals and materials science. This compound serves as a valuable chiral building block, providing a reliable source of D-stereochemistry for the construction of complex, optically pure molecules. nih.gov The inherent chirality of the starting material guides the formation of new stereocenters in a predictable manner, a process known as asymmetric synthesis.

Chemists utilize this compound as a scaffold, introducing its defined chiral center into larger target molecules. For instance, the N,N-dibenzylamino aldehydes derived from amino acids have proven to be highly effective chiral building blocks in synthetic organic chemistry. nih.gov Similarly, this compound can be chemically modified, for example, by reducing the carboxylic acid to an aldehyde. This chiral aldehyde can then undergo further diastereoselective reactions to create new enantioenriched products. The robust benzyloxycarbonyl protecting groups are crucial during these transformations, preventing unwanted side reactions at the amino groups. Once the desired molecular framework is assembled, these protecting groups can be removed under specific conditions, typically through hydrogenolysis, to reveal the free amino groups for further functionalization or to yield the final product. This strategy is fundamental in producing stereochemically pure compounds, including non-proteinogenic amino acids and chiral ligands.

Synthesis of Fluorescent D-Amino Acid Probes and Their Analogs

Fluorescent D-amino acids (FDAAs) are powerful tools for studying biological processes with minimal perturbation, particularly for probing the synthesis of peptidoglycan in bacterial cell walls. nih.govresearchgate.net The synthesis of these molecular probes often begins with a protected D-amino acid, such as this compound. The protecting groups are essential for achieving selective chemical coupling between the amino acid and a fluorophore (a fluorescent molecule).

A modular synthesis protocol allows for the creation of a diverse library of FDAAs using commercially available fluorophores and protected diamino acid starting materials. nih.govresearchgate.net In a typical synthesis, the carboxylic acid of the protected D-lysine is activated and then reacted with an amine-containing fluorophore. Alternatively, one of the benzyloxycarbonyl groups can be selectively removed to allow for the attachment of a fluorophore to either the α- or ε-amino group. The choice of protecting group strategy enables precise control over the final structure of the fluorescent probe. nih.gov Following the coupling reaction, the remaining protecting groups are removed to yield the final FDAA. These probes, such as those based on coumarin, nitrobenzofuran (NBD), or rhodamine, can then be used in advanced microscopy applications to visualize bacterial growth and screen for new antibiotics. nih.govncl.ac.uk

Table 1: Examples of Fluorescent D-Amino Acid Probes (FDAAs) Synthesized from D-Amino Acid Precursors

| Probe Name | Abbreviation | Fluorophore Type | D-Amino Acid | Reference |

|---|---|---|---|---|

| HCC-amino-D-alanine | HADA | Coumarin | D-Alanine | nih.gov |

| NBD-amino-D-alanine | NADA | Nitrobenzofuran | D-Alanine | nih.gov |

| Fluorescein-D-lysine | FDL | Fluorescein | D-Lysine | nih.gov |

| TAMRA-D-lysine | TDL | Tetramethylrhodamine | D-Lysine | nih.gov |

| Rotor-fluorogenic D-lysine | Rf470DL | Tetrahydroquinoline | D-Lysine | nih.gov |

Integration into Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent forces. Protected amino acids are excellent building blocks for these architectures due to their ability to form hydrogen bonds and other specific interactions.

Design and Synthesis of Self-Assembling Systems Incorporating Protected Lysine

The self-assembly of small molecules into ordered nanostructures is a powerful bottom-up approach to creating functional biomaterials. Amino acid derivatives, particularly those with bulky aromatic protecting groups, are known to self-assemble in solution. nih.gov The two benzyloxycarbonyl groups on this compound contain phenyl rings that promote self-assembly through π-π stacking interactions, where the flat surfaces of the aromatic rings stack on top of each other.

These aromatic interactions, combined with hydrogen bonding between the carbamate (B1207046) and carboxylic acid groups, can drive the molecules to organize into well-defined structures such as nanofibers, ribbons, and hydrogels. nih.gov The specific stereochemistry of the D-lysine core can influence the chirality of the resulting supramolecular structure. By modifying the solvent or pH, the assembly and disassembly of these systems can often be controlled, leading to the development of "smart" materials that respond to environmental stimuli. For example, derivatives of the amino acid lysine are known to exhibit unique phase behaviors and self-assembly properties in different solvent mixtures. researchgate.netrsc.org

Table 2: Self-Assembling Systems Based on Protected Amino Acids

| Building Block | Aromatic Group | Resulting Structure | Driving Forces | Reference |

|---|---|---|---|---|

| Fmoc-Phenylalanine | Fluorenylmethyloxycarbonyl (Fmoc) | Fibrillar Hydrogels | π-stacking, Hydrogen Bonding | nih.gov |

| Fmoc-Lysine | Fluorenylmethyloxycarbonyl (Fmoc) | Hydrogel | π-stacking, Hydrogen Bonding | nih.gov |

| Fmoc-Homoarginine | Fluorenylmethyloxycarbonyl (Fmoc) | Micelles, Spherulites | π-stacking, Electrostatic Interactions | researchgate.netrsc.org |

| This compound | Benzyloxycarbonyl (Z) | Nanofibers, Hydrogels (Predicted) | π-stacking, Hydrogen Bonding | N/A |

Molecular Recognition Phenomena Involving Lysine-Based Scaffolds

Molecular recognition is the specific binding between two or more molecules. The defined three-dimensional structure of chiral molecules makes them ideal for creating synthetic receptors. A lysine-based scaffold, derived from a protected precursor like this compound, can be used to construct molecules capable of highly specific recognition events.

The stereochemistry of the scaffold is often critical for binding affinity and specificity. In one study, ligands built on an L-lysine scaffold showed a 140-fold higher affinity for a target protein compared to identical ligands on a more flexible scaffold, while the corresponding D-lysine-based ligand showed no detectable binding, highlighting the importance of the scaffold's geometry and stereochemistry. nih.gov After synthesizing a peptide or small molecule on the lysine scaffold, the protecting groups are removed, revealing amino groups that can be further functionalized to create a specific binding pocket. These synthetic scaffolds can be designed to recognize and bind to a variety of targets, including other small molecules, peptides, and proteins, with high selectivity. nih.govnih.gov For example, a fluorescent probe based on a chiral binaphthyl (BINOL) structure was shown to recognize D- and L-lysine differently, demonstrating enantioselective recognition. nih.gov

Stereochemical Considerations and Enantioselective Synthesis

Maintenance and Control of Chirality During Chemical Transformations

A fundamental prerequisite for the use of any chiral building block is the preservation of its stereochemical integrity. The α-carbon of an amino acid is susceptible to racemization, particularly under harsh basic or acidic conditions, or at elevated temperatures, which can facilitate enolization. universiteitleiden.nl

The protection of both amino groups of D-lysine with benzyloxycarbonyl groups to form N,N'-Dibenzyloxycarbonyl-D-lysine significantly enhances its chiral stability. The formation of the carbamate (B1207046) functional group delocalizes the nitrogen lone pair into the carbonyl group, reducing the basicity and nucleophilicity of the nitrogen. mdpi.com This electronic effect decreases the acidity of the α-proton, making its abstraction and subsequent racemization via an achiral enolate intermediate less favorable under standard synthetic conditions. nih.gov While racemization of free lysine (B10760008) can occur at high temperatures, the Cbz-protected derivative is robust and maintains its D-configuration through a wide range of reactions, provided that harsh, racemization-inducing conditions are avoided. universiteitleiden.nlnih.gov

Impact of Protecting Groups on Stereoselectivity in Downstream Reactions

Protecting groups do more than just mask functional groups; they can actively influence the stereochemical course of subsequent reactions. mdpi.com The two benzyloxycarbonyl groups in this compound exert powerful stereodirecting effects through two primary mechanisms: steric hindrance and neighboring group participation.

Steric Hindrance: The two bulky benzyloxycarbonyl groups create a sterically congested environment around the chiral center. This can effectively block one face of the molecule or a derived intermediate, forcing incoming reagents to approach from the less hindered face. This steric bias is a common strategy for achieving facial selectivity in reactions such as reductions, additions, and alkylations.

Neighboring Group Participation (NGP): The carbonyl oxygen of the Cbz group can act as an internal nucleophile. nih.govnih.gov In reactions involving the formation of a carbocation or an electron-deficient center at a nearby atom, the Cbz group can participate by forming a transient cyclic intermediate (e.g., an oxazolone-type structure from the α-carbamate). nih.gov This participation shields one side of the reaction center, dictating the stereochemistry of the final product. For instance, in substitution reactions, NGP often leads to retention of configuration at the reaction center. nih.gov This phenomenon is well-documented in carbohydrate chemistry, where Cbz groups can direct the formation of specific glycosidic linkages. nih.gov

Diastereoselective and Enantioselective Methodologies Leveraging Protected D-Lysine

The inherent chirality of this compound makes it an excellent starting point for asymmetric synthesis, where its stereocenter is used to control the formation of new chiral centers. mdpi.com

One of the most powerful applications of chiral building blocks is in diastereoselective alkylation reactions. The strategy involves converting the protected amino acid into a nucleophilic enolate, which is then reacted with an electrophile. The pre-existing chiral center directs the approach of the electrophile, favoring the formation of one diastereomer over the other. nih.govnih.gov

While direct alkylation of the α-position of this compound can be challenging, it is often converted into a more rigid cyclic intermediate, such as a pyroglutamic acid or piperidone derivative, to enhance stereocontrol. For example, cyclization of the D-lysine backbone can lead to lactam structures. Deprotonation of these lactams generates a rigid enolate where one face is sterically shielded by substituents originating from the chiral backbone. Subsequent alkylation proceeds with high diastereoselectivity. nih.govacs.org This substrate-controlled approach is a cornerstone of asymmetric synthesis, allowing the defined stereochemistry of the starting amino acid to be relayed to new stereocenters. nih.gov

Table 1: Diastereoselective Functionalization of Chiral Lactam Intermediates This table presents representative examples of how chiral lactams, similar to those derivable from D-lysine, are functionalized with high diastereoselectivity.

| Chiral Lactam Precursor Source | Electrophile | Reaction Conditions | Diastereomeric Ratio (d.r.) | Reference |

| L-Glutamic Acid | N-Fluorobenzensulfonimide (NFSI) | KHMDS, THF, -78 °C | >99:1 | nih.govacs.org |

| β-Amino Ester | Benzyl (B1604629) bromide | LiHMDS, THF | High | nih.gov |

| N-Acyloxazolidinone | Methyl Iodide | NaHMDS, THF, -78 °C | 99:1 | N/A |

This data is illustrative of the general principle of diastereoselective alkylation on related chiral substrates.

Beyond being a passive chiral backbone, derivatives of D-lysine can be used to actively induce chirality in catalytic reactions. The "chiral pool" of readily available, enantiopure molecules like amino acids provides the starting materials for the synthesis of chiral ligands and organocatalysts. mdpi.comnih.gov

This compound is a versatile scaffold for this purpose. The two protected nitrogen atoms and the carboxylic acid can serve as anchor points for constructing more elaborate molecular architectures. For instance, the side chain can be functionalized to introduce additional coordinating atoms (e.g., phosphorus, sulfur, or other nitrogen moieties), creating multidentate ligands. When these chiral ligands are complexed with a transition metal (e.g., palladium, rhodium, iron, or copper), they create a chiral environment around the metal center. This asymmetric environment can force a catalyzed reaction to proceed enantioselectively, yielding a chiral product from achiral starting materials.

Similarly, D-lysine derivatives can be incorporated into purely organic molecules designed to act as catalysts (organocatalysts). The defined stereochemistry of the lysine backbone is used to create a specific three-dimensional space that selectively binds one enantiomer of a substrate or transition state, accelerating its reaction over the other enantiomer. mdpi.com While proline and its derivatives are the most famous examples of amino acid-derived organocatalysts, the principles are broadly applicable to other chiral amino acids like D-lysine. mdpi.com

Advanced Structural Elucidation and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like N,N'-Dibenzyloxycarbonyl-D-lysine. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assignment of the molecular structure and assessment of sample purity.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR experiments resolve this by correlating signals across two frequency axes, revealing connectivity between atoms. For this compound, these techniques are essential for assigning each proton and carbon signal.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, COSY would show cross-peaks connecting the α-proton to the β-protons, the β-protons to the γ-protons, and so on, confirming the integrity of the lysine (B10760008) backbone's aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.net Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the direct assignment of the carbon atom attached to an already-assigned proton. nih.gov For instance, the signal for the α-proton would correlate with the signal for the α-carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. researchgate.net This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the carboxyl group and the benzyloxycarbonyl (Cbz or Z) protecting groups. researchgate.net For example, the protons of the benzylic CH₂ group would show a correlation to the carbonyl carbon of the Cbz group, confirming the attachment of the protecting group.

The following table outlines the expected NMR signal assignments for N,N'-Dibenzyloxycarbonyl-L-lysine in a suitable solvent like DMSO-d₆. The data for the D-enantiomer would be identical in an achiral solvent.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| α-CH | ~4.0 - 4.2 | ~55 | C(β), C(γ), Carboxyl C=O, Amide C=O |

| β-CH₂ | ~1.6 - 1.8 | ~30 | C(α), C(γ), C(δ) |

| γ-CH₂ | ~1.3 - 1.5 | ~23 | C(β), C(δ), C(ε) |

| δ-CH₂ | ~1.4 - 1.6 | ~29 | C(γ), C(ε) |

| ε-CH₂ | ~3.0 - 3.2 | ~40 | C(δ), Amide C=O |

| Carboxyl (COOH) | ~12.5 (broad) | ~174 | α-CH |

| Cbz Carbonyl (α-NH) | - | ~156 | α-CH, Benzylic CH₂ |

| Cbz Carbonyl (ε-NH) | - | ~156 | ε-CH₂, Benzylic CH₂ |

| Cbz Methylene (CH₂) | ~5.0 | ~66 | Cbz Carbonyl C=O, Aromatic C(ipso) |

| Cbz Aromatic | ~7.3 - 7.4 | ~128-138 | Benzylic CH₂, Other aromatic carbons |

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

Advanced NMR Studies for Stereochemical Purity Assessment

Assessing the enantiomeric purity of this compound is critical, as contamination with the L-isomer can impact its use in stereospecific synthesis. Standard NMR spectroscopy cannot distinguish between enantiomers. However, advanced NMR methods using chiral auxiliary agents can be employed:

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce diastereomeric interactions with the enantiomers of the analyte. These transient interactions create slightly different magnetic environments for the D- and L-isomers, potentially leading to the separation of their corresponding signals (diastereomeric non-equivalence) in the NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): The compound can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a covalent diastereomeric mixture. Since diastereomers have distinct physical properties, their NMR signals are inherently different, allowing for clear separation and quantification of the original enantiomers.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of this compound (C₂₂H₂₆N₂O₆). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₂₂H₂₆N₂O₆ |

| Molecular Weight | 414.45 g/mol |

| Monoisotopic Mass | 414.1791 Da |

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Product Structures

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov An ion of a specific m/z (the precursor ion) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the labile benzyloxycarbonyl groups. Common observed fragments would include:

Loss of a benzyl (B1604629) group ([M+H - C₇H₇]⁺)

Loss of a benzyloxycarbonyl group ([M+H - C₈H₇O₂]⁺)

Decarboxylation ([M+H - CO₂]⁺)

Cleavage along the lysine side chain

Analysis of these fragments allows for the confirmation of the core lysine structure and the location of the two Cbz protecting groups on the α- and ε-amino positions.

| Precursor Ion [M+H]⁺ | Expected Fragment Ion (m/z) | Description of Neutral Loss |

| 415.19 | 324.15 | Loss of benzyl group (C₇H₇) |

| 415.19 | 307.15 | Loss of benzyloxy radical (C₇H₇O) |

| 415.19 | 280.13 | Loss of benzyloxycarbonyl group (C₈H₇O₂) |

| 415.19 | 263.13 | Loss of benzyloxycarbonyl group and subsequent loss of NH₃ |

| 415.19 | 91.05 | Benzyl cation (tropylium ion) |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise spatial arrangement of every atom.

This technique would provide:

Absolute Stereochemistry: Unambiguous confirmation of the D-configuration at the α-carbon.

Solid-State Conformation: Detailed information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline state.

Intermolecular Interactions: Insight into how the molecules pack together in the crystal lattice, identifying hydrogen bonds and other non-covalent interactions.

As of late 2025, a search of the crystallographic literature did not yield a publicly available crystal structure for this compound. The determination of the crystal structure for anhydrous L-lysine itself was only recently achieved via powder X-ray diffraction, highlighting the challenges that can be associated with obtaining suitable single crystals of lysine and its derivatives. researchgate.net Should such data become available, it would provide the ultimate proof of structure and stereochemistry.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary and powerful technique for this purpose. It allows for the direct separation of enantiomers, enabling precise quantification of the enantiomeric excess (e.e.). While Gas Chromatography (GC) can also be employed for chiral separations of amino acids, it typically requires derivatization to increase the volatility of the analyte, a step that can be circumvented with modern chiral HPLC methods.

High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation by HPLC is the most prevalent method for assessing the enantiomeric purity of N-protected amino acids. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Detailed Research Findings:

Research into the chiral separation of N-benzyloxycarbonyl (Cbz or Z) protected amino acids has demonstrated the efficacy of various types of CSPs. Macrocyclic glycopeptide-based CSPs, in particular, have shown excellent selectivity for these compounds. One such CSP is based on the antibiotic Ristocetin A.

A study detailing the enantiomeric separation of a range of N-Cbz protected amino acids utilized a covalently bonded Ristocetin A chiral stationary phase. In this study, the enantiomers of N-Carbobenzyloxy-lysine, a closely related analogue to the title compound, were successfully resolved. The separation was achieved using a mobile phase consisting of 10 mM ammonium (B1175870) nitrate (B79036) in a 90:10 (v/v) mixture of methanol (B129727) and water.

The chromatographic results for the separation of N-Carbobenzyloxy-lysine enantiomers on the Ristocetin A column are summarized in the table below. The retention factor (k') for the first eluting enantiomer was 15.07, with a separation factor (α) of 1.13, and a resolution (Rs) of 0.8. ankara.edu.tr This data indicates a discernible separation between the two enantiomers, allowing for their quantification. The elution order on such columns is often dependent on the specific interactions between the analyte and the chiral selector. For macrocyclic glycopeptide CSPs, it is common for the D-enantiomer to be more strongly retained. researchgate.net

Polysaccharide-based CSPs are also widely used for the chiral resolution of N-protected amino acids and offer a complementary selectivity to macrocyclic glycopeptide phases. yakhak.org

The selection of the mobile phase is crucial for achieving optimal separation. Typically, for N-protected amino acids, reversed-phase or polar organic modes are employed. The mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol (B145695), acetonitrile) and the concentration and pH of aqueous buffers or additives, can significantly influence retention times and the degree of separation.

Interactive Data Table: Chiral HPLC of N-Carbobenzyloxy-lysine

| Parameter | Value |

| Chiral Stationary Phase | Ristocetin A |

| Mobile Phase | 90:10 (v/v) Methanol / 10 mM Ammonium Nitrate |

| Retention Factor (k') | 15.07 |

| Separation Factor (α) | 1.13 |

| Resolution (Rs) | 0.8 |

This data is for the closely related compound N-Carbobenzyloxy-lysine and is representative of the methodology used for this compound.

Gas Chromatography (GC)

While less common for N-benzyloxycarbonyl protected amino acids due to their low volatility, chiral GC is a viable technique for the analysis of amino acid enantiomers in general. However, this method necessitates a derivatization step to convert the non-volatile amino acid into a more volatile and thermally stable compound suitable for GC analysis. This typically involves esterification of the carboxyl group followed by acylation of the amino groups. The resulting derivatives can then be separated on a chiral capillary column, such as one coated with a Chirasil-Val stationary phase. The need for derivatization introduces additional steps into the analytical workflow and carries the potential for racemization if not performed under carefully controlled conditions.

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis of N,N'-Dibenzyloxycarbonyl-D-lysine and Its Derivatives

The three-dimensional structure and conformational flexibility of this compound, a molecule with two benzyloxycarbonyl (Cbz or Z) protecting groups on the α- and ε-amino groups of a D-lysine core, are key determinants of its chemical behavior. The presence of these bulky, aromatic protecting groups introduces significant steric and electronic effects that govern the molecule's preferred shapes.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, energies, and properties. For this compound, DFT studies are instrumental in identifying the stable conformations (energy minima) and the energy barriers for conversion between them (transition states).

The conformational space of this molecule is largely defined by the rotational freedom around several key single bonds, including those within the lysine (B10760008) backbone and the carbamate (B1207046) linkages of the protecting groups. Theoretical studies on organic carbamates have shown that the amide resonance within the carbamate group is a key feature, influencing the planarity and rotational barriers of the C-N bond. nih.govacs.org This resonance is generally weaker in carbamates compared to amides, which can lead to a more complex conformational landscape with multiple stable rotamers (syn and anti conformations). nih.govacs.org

A systematic DFT study of this compound would involve a conformational search to locate all possible low-energy structures. For each identified conformer, a geometry optimization would be performed, followed by a frequency calculation to confirm it as a true minimum on the potential energy surface. The relative energies of these conformers would indicate their population at thermal equilibrium. Furthermore, transition state calculations would elucidate the pathways and energy barriers for interconversion between these stable forms.

Table 1: Hypothetical DFT Data for Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

|---|---|---|---|

| Conf-1 | 0.00 | ψ: 145, φ: -70, ω₁: 178, ω₂: 175 | 45 |

| Conf-2 | 0.85 | ψ: -65, φ: -80, ω₁: -5, ω₂: 177 | 25 |

| Conf-3 | 1.50 | ψ: 150, φ: 65, ω₁: 179, ω₂: -8 | 15 |

| Conf-4 | 2.10 | ψ: -75, φ: 70, ω₁: -7, ω₂: -6 | 10 |

| Other | > 2.5 | - | 5 |

Note: This table is illustrative. The dihedral angles (ψ, φ) refer to the lysine backbone, while ω₁ and ω₂ represent the C-N bond rotation of the α- and ε-carbamate groups, respectively. The data is hypothetical and serves to represent the expected output of a DFT study.

While DFT provides a static picture of the most stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a given environment (e.g., in a solvent). MD simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory that reveals the accessible conformations and the transitions between them.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules (e.g., water or a non-polar organic solvent) and running the simulation for a duration of nanoseconds to microseconds. The resulting trajectory can be analyzed to understand the flexibility of the lysine backbone, the side chain, and the protecting groups.

In Silico Prediction of Reactivity and Selectivity in Derived Systems

Computational methods can predict the reactivity of different sites within a molecule and the selectivity of reactions involving it. For derivatives of this compound, in silico predictions can guide synthetic efforts by identifying the most likely outcomes of a reaction.

For instance, the reactivity of the carboxylic acid group can be assessed by calculating its pKa value or by modeling its reaction with a nucleophile. The susceptibility of the carbamate groups to cleavage under different conditions (e.g., acidic, basic, or hydrogenolytic) can also be modeled. Computational tools can calculate properties like electrostatic potential maps, which highlight electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

The development of methods to predict deleterious amino acid polymorphisms based on sequence features showcases the power of in silico approaches to predict the functional consequences of chemical changes. nih.gov Similarly, computational tools are used to predict the toxicity and metabolic fate of molecules, which is a critical aspect of drug design. nih.gov

Rational Design of Modified Protected Lysine Derivatives Based on Computational Data

The insights gained from molecular modeling and reactivity predictions can be harnessed for the rational design of new lysine derivatives with specific, desirable properties. This design-based paradigm is a powerful alternative to traditional trial-and-error approaches in chemical synthesis and materials science. rsc.orgnih.govresearchgate.net

Computational design can be employed to:

Develop new protecting groups: By modeling the stability and cleavage of different carbamate structures, new protecting groups with tailored lability can be designed. For example, modifying the electronic properties of the benzyl (B1604629) group in the Cbz protecting group could fine-tune its reactivity.

Create conformationally constrained analogues: By introducing cyclic structures or other rigidifying elements, the conformational freedom of the lysine derivative can be restricted. This is often desirable in the design of peptidomimetics to enforce a specific bioactive conformation.

Design derivatives with specific interaction capabilities: For applications in drug delivery or biomaterials, lysine derivatives can be computationally designed to have specific binding affinities for target molecules or surfaces. This can involve modeling non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com

The process typically involves an iterative cycle of in silico design, chemical synthesis, and experimental validation. The experimental results then provide feedback for refining the computational models, leading to increasingly accurate predictions and more effective designs.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| D-lysine |

Emerging Research Areas and Future Perspectives

Development of Novel Orthogonal Protecting Group Strategies for D-Lysine

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is paramount. It refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. iris-biotech.de For lysine (B10760008), which has two amino groups (α-amino and ε-amino), this allows for site-specific modifications, such as branching or cyclization. iris-biotech.de

The most common orthogonal pairing in modern SPPS is the acid-labile tert-Butoxycarbonyl (Boc) or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group, paired with a different, semi-permanent protecting group for the side chain. iris-biotech.de The benzyloxycarbonyl (Cbz or Z) group, as found in N,N'-Dibenzyloxycarbonyl-D-lysine, is a classic protecting group, typically removed by hydrogenolysis.

Research is actively pursuing the development of new protecting groups for the lysine side chain to overcome the limitations of existing ones. For instance, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are popular because they are stable to the piperidine (B6355638) used for Fmoc removal but can be selectively cleaved with hydrazine. sigmaaldrich.com However, Dde can sometimes migrate to other free amino groups, a phenomenon known as "scrambling". iris-biotech.de The more sterically hindered ivDde is more stable but can be difficult to remove completely. iris-biotech.de

To address these issues, newer groups are being introduced. Recent developments include:

Dmb-based groups : Protecting groups like MeDmb (methyl dimethylbarbituric acid) and ivDmb have been developed as alternatives to Dde and ivDde, showing improved stability and cleavage efficiency in certain contexts. iris-biotech.de

Biocompatible Protecting Groups : For applications involving folded proteins, novel protecting groups that can be removed under mild, biocompatible conditions are being designed. The Aboc (aminobutanol carbamate) and Abac (aminobutanamide carbamate) groups, which are cleaved by periodate (B1199274) and pyridoxal (B1214274) 5′-phosphate (PLP) respectively, are examples of such innovations. nih.govacs.org These groups can be removed from fully folded ubiquitin chains, facilitating the synthesis of complex protein structures. nih.govacs.org

N-substituted iminothiolane (NIT) : This recently introduced protecting group is compatible with Fmoc-SPPS, can be removed under mild nucleophilic conditions, and offers enhanced hydrophilicity, which can improve the solubility of growing peptide chains. acs.org

The goal of this research is to expand the toolbox of orthogonal protecting groups, providing chemists with more flexibility to design and synthesize complex peptides with high purity and yield.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal to Fmoc/tBu; potential for scrambling. iris-biotech.desigmaaldrich.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | More stable than Dde, but can be difficult to remove. iris-biotech.desigmaaldrich.com |

| Methoxytrityl | Mmt | Mildly acidic conditions (e.g., 1% TFA in DCM). iris-biotech.de | Highly acid-labile; orthogonal to Fmoc. sigmaaldrich.com |

| Aminobutanol carbamate (B1207046) | Aboc | Sodium periodate (NaIO₄) at pH 8.5. nih.govacs.org | Biocompatible cleavage; maintains protein charge. nih.govacs.org |

| Aminobutanamide carbamate | Abac | Pyridoxal 5′-phosphate (PLP). nih.govacs.org | Biocompatible and orthogonal to Aboc. nih.govacs.org |

| N-substituted iminothiolane | NIT | Mild nucleophilic conditions. | Enhances hydrophilicity; no intramolecular migration. acs.org |

Integration of Protected Lysine in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, creating "libraries" that can be screened for biological activity. Protected lysine derivatives are invaluable in this field. By using an orthogonally protected lysine, the side chain can be selectively deprotected while the peptide is still attached to the solid support. This newly freed amino group can then be reacted with a wide variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate a diverse library of modified peptides.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of high-throughput peptide synthesis. The use of differentially protected lysines, such as Fmoc-D-Lys(Boc)-OH or, in a Boc/Z strategy, Boc-D-Lys(Z)-OH, allows for the creation of branched peptides in a systematic and often automated fashion. rsc.org For example, after assembling a linear peptide chain, the lysine side-chain protecting group can be selectively removed, and two new peptide chains can be grown from that single point, creating a di-epitopic peptide. rsc.org This strategy is used to create synthetic vaccines, protein mimetics, and other complex molecular probes. sigmaaldrich.com

The integration of protected lysine derivatives in high-throughput synthesis enables the exploration of a vast chemical space, accelerating the discovery of new lead compounds for drug development and new tools for chemical biology.

Exploration of this compound in Macrocyclization and Constrained Peptide Synthesis

Macrocycles—molecules containing large rings—are of great interest in drug discovery because their constrained conformations can lead to higher binding affinity, selectivity, and metabolic stability compared to their linear counterparts. Protected lysine derivatives are key tools for creating cyclic peptides.

In a typical strategy, a peptide is synthesized on a solid support using an orthogonally protected lysine, such as Fmoc-D-Lys(Z)-OH or Fmoc-D-Lys(Boc)-OH. Once the linear sequence is complete, the side-chain protecting group (Z or Boc) is selectively removed. The now-free ε-amino group of the lysine can then be coupled with the N-terminal α-amino group (after its deprotection) to form a "head-to-side-chain" cyclic peptide. Alternatively, it can be cyclized with the C-terminal carboxyl group.

The inclusion of a D-amino acid like D-lysine can be particularly beneficial. D-amino acids are known to induce specific turns in peptide structures, which can help pre-organize the linear peptide for efficient cyclization. Furthermore, peptides containing D-amino acids are more resistant to degradation by proteases, which is a significant advantage for therapeutic applications. nih.gov The use of this compound provides a stable, protected form of this building block, with the two Z-groups ensuring that both amino functions are masked until they are desired for reaction, typically through hydrogenolysis after other synthetic steps are completed.

Challenges and Opportunities in Large-Scale, Enantiopure Production of Protected Amino Acids

While the synthesis of protected amino acids on a laboratory scale is well-established, producing them on a large, industrial scale in an enantiomerically pure form presents significant challenges.

Challenges:

Enantiomeric Purity: Ensuring high enantiomeric purity (e.g., >99.5% for the D-isomer without contamination from the L-isomer) is critical, especially for pharmaceutical applications. This requires precise control over the synthetic route, which can be difficult and costly to scale up. Racemization during certain chemical steps is a constant risk.

Purification: The purification of intermediates and the final product can be challenging. The solubility of protected amino acids can be poor in many common solvents, complicating extraction and crystallization procedures. nih.gov Removing closely related impurities, such as incompletely protected or over-protected byproducts, often requires multiple chromatographic steps, which are expensive and time-consuming on a large scale. google.com

Cost and Reagents: Many synthetic routes involve expensive reagents, catalysts, and protecting groups. The use of hazardous materials, such as phosgene (B1210022) derivatives for introducing protecting groups or strong acids for their removal, also presents safety and environmental challenges at an industrial scale. nih.gov

"Difficult Sequences": In the context of peptide synthesis, sequences rich in hydrophobic amino acids are notoriously difficult to synthesize due to aggregation. nih.gov While this applies to the peptide itself, the properties of the protected amino acid building blocks can also contribute to handling and solubility issues during large-scale production. nih.gov

Opportunities:

Novel Synthetic Routes: There is a significant opportunity in developing more efficient, cost-effective, and greener synthetic routes. This includes the use of enzymatic methods, which can offer high stereoselectivity under mild conditions, and the development of novel catalytic processes that avoid stoichiometric amounts of toxic reagents. nih.gov

Improved Purification Techniques: Innovations in purification, such as continuous chromatography or the development of synthetic routes that produce crystalline intermediates, could dramatically reduce the cost and complexity of large-scale production. nih.gov A patent for preparing differentially protected lysine derivatives highlights the use of a p-anisaldehyde Schiff base intermediate to minimize impurity formation and facilitate their removal by pH adjustment. google.com

Growing Demand: The increasing number of peptide-based drugs in clinical development, including those incorporating non-natural amino acids like D-lysine, is driving demand. This provides a strong economic incentive for companies to invest in overcoming the challenges of large-scale production. nih.gov

The development of robust and economical methods for producing enantiopure protected amino acids like this compound is essential to support the continued growth of peptide-based therapeutics and advanced materials.

Q & A

Q. What are the key steps for synthesizing N,N'-Dibenzyloxycarbonyl-D-lysine, and how can yield be optimized?

Methodological Answer : Synthesis typically involves sequential protection of the α- and ε-amino groups of D-lysine using benzyloxycarbonyl (Cbz) chloride under alkaline conditions. Critical steps include:

- Maintaining pH >9 during Cbz group introduction to ensure efficient acylation .

- Purification via recrystallization from ethanol/water mixtures to remove unreacted reagents and byproducts . Yield optimization requires stoichiometric control of Cbz chloride and reaction temperature monitoring (typically 0–5°C to minimize racemization) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselective Cbz protection and D-configuration retention (e.g., δ 7.3–7.4 ppm for benzyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological studies) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (C₂₂H₂₆N₂O₆, MW = 438.45) and fragmentation patterns .

Q. How should this compound be stored to prevent degradation?

Methodological Answer :

- Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis of Cbz groups .

- Avoid prolonged exposure to humid environments, as moisture accelerates decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Compare with certified reference standards (e.g., CAS 69677-02-7) .

- Use orthogonal methods: Differential Scanning Calorimetry (DSC) for precise melting point analysis and X-ray crystallography to confirm crystal structure .

- Replicate synthesis protocols from multiple literature sources to isolate batch-specific variations .

Q. What strategies ensure enantiomeric purity during synthesis of this compound?

Methodological Answer :

Q. How does the stability of this compound vary under different pH conditions?

Methodological Answer :

- Conduct accelerated stability studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Analyze degradation products via LC-MS. Cbz groups are stable at neutral pH but hydrolyze rapidly under strongly acidic (pH <3) or basic (pH >10) conditions .

- Use phosphate-buffered saline (pH 7.4) for biological assays to minimize decomposition .

Q. What are the challenges in deprotecting this compound without damaging the lysine backbone?

Methodological Answer :

- Catalytic hydrogenation (H₂/Pd-C) is standard but risks over-reduction. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.